

Comparative analysis of T-Butyl N-cbz-DLphenylalaninamide synthesis routes.

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Compound of Interest

T-Butyl N-cbz-DLphenylalaninamide

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A Comparative Guide to the Synthesis of T-Butyl N-cbz-DL-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific amide derivatives of amino acids is a cornerstone of medicinal chemistry and drug development. **T-Butyl N-cbz-DL-phenylalaninamide** is a valuable building block, incorporating the versatile carbobenzyloxy (Cbz) protecting group, a racemic phenylalanine core, and a sterically demanding tert-butyl amide. The selection of an appropriate synthetic route is critical for achieving high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of common synthesis routes for **T-Butyl N-cbz-DL-phenylalaninamide**, supported by experimental data from analogous reactions and established protocols.

Comparative Analysis of Synthesis Routes

The synthesis of **T-Butyl N-cbz-DL-phenylalaninamide** involves the coupling of N-Cbz-DL-phenylalanine with tert-butylamine. Several established peptide coupling methods can be employed for this transformation. Below is a summary of four prominent methods with their respective advantages and disadvantages.



Synthesis Route	Coupling Reagent/Me thod	Typical Yield (%)[1] [2]	Reaction Time (h)[1] [2]	Key Advantages	Key Disadvanta ges
Route 1	TBTU/DIPEA	85-95	3-24	High yield, low racemization for Cbz- protected amino acids, fast reaction times.[1][2]	Reagent can be expensive, requires careful handling.
Route 2	T3P/DIPEA	80-90	24	High yield, optically pure products with Cbz- protection, broad substrate scope.[1]	May require longer reaction times compared to TBTU.
Route 3	EDC/HOBt	70-85	12-48	Readily available and cost-effective reagents, byproducts are water- soluble and easily removed.	Can be sluggish with sterically hindered amines, potential for side reactions.
Route 4	Mixed Anhydride (Isobutyl Chloroformat e)	65-80	2-4	Fast reaction at low temperatures, cost-effective.	Higher risk of racemization, requires careful temperature control.



Note: The yields and reaction times are based on literature values for similar amide coupling reactions, particularly with N-Cbz protected amino acids. Actual results for the synthesis of **T-Butyl N-cbz-DL-phenylalaninamide** may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: TBTU Coupling

This method utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a highly efficient coupling reagent.

Protocol:

- Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in dry N,N-dimethylformamide (DMF).
- Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature.
- Add TBTU (1.1 eq) to the mixture and stir for another 10 minutes to activate the carboxylic acid.
- Add tert-butylamine (1.2 eq) to the reaction mixture.
- Stir the reaction at room temperature for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Route 2: T3P Coupling



Propylphosphonic anhydride (T3P) is a versatile and powerful coupling reagent suitable for a wide range of amide bond formations.

Protocol:

- Dissolve N-Cbz-DL-phenylalanine (1.0 eq) and tert-butylamine (1.2 eq) in a suitable aprotic solvent such as ethyl acetate or dichloromethane.
- Add DIPEA (3.0 eq) to the solution.
- Add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by TLC.
- After completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by column chromatography.

Route 3: EDC/HOBt Coupling

This classic method employs a water-soluble carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with minimal racemization.

Protocol:

- Dissolve N-Cbz-DL-phenylalanine (1.0 eq) and HOBt (1.2 eq) in dry DMF.
- Cool the solution to 0 °C in an ice bath.
- Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes at 0 °C.
- Add tert-butylamine (1.1 eq) followed by DIPEA (1.5 eq) to the reaction mixture.



- Allow the reaction to warm to room temperature and stir for 12-48 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography.

Route 4: Mixed Anhydride Method

This method involves the formation of a mixed anhydride from N-Cbz-DL-phenylalanine and a chloroformate, which then reacts with tert-butylamine.

Protocol:

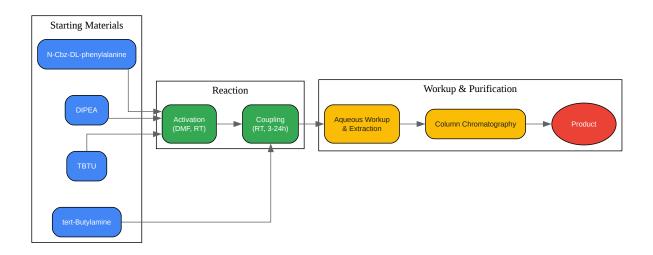
- Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in dry tetrahydrofuran (THF) and cool to -15 °C.
- Add N-methylmorpholine (NMM) (1.0 eq) to the solution.
- Slowly add isobutyl chloroformate (1.0 eq) while maintaining the temperature at -15 °C.
- Stir the mixture for 15 minutes to form the mixed anhydride.
- In a separate flask, dissolve tert-butylamine (1.2 eg) in cold THF.
- Add the solution of tert-butylamine to the mixed anhydride solution at -15 °C.
- Stir the reaction mixture at -15 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.
- Filter off the N-methylmorpholine hydrochloride precipitate.
- Concentrate the filtrate under reduced pressure.



- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- Purify the product by recrystallization or column chromatography.

Visualizing the Synthesis Workflows

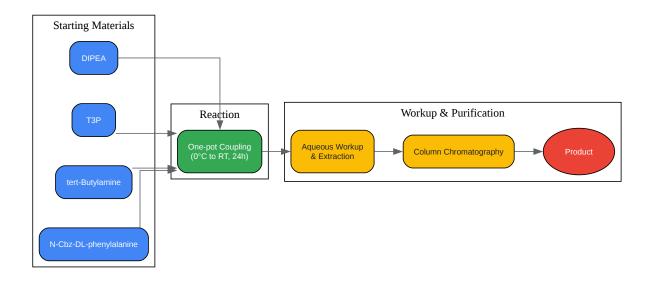
The following diagrams illustrate the logical flow of each synthetic route.



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Caption: Workflow for TBTU-mediated synthesis.

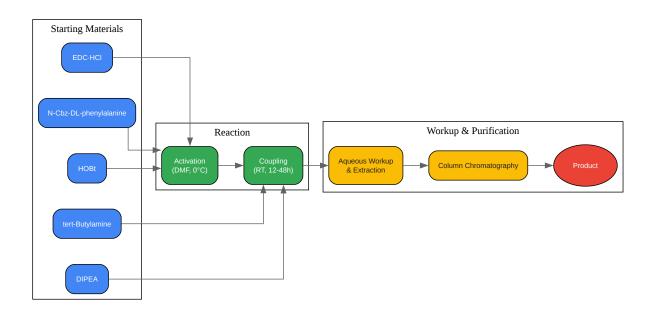




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Caption: Workflow for T3P-mediated synthesis.

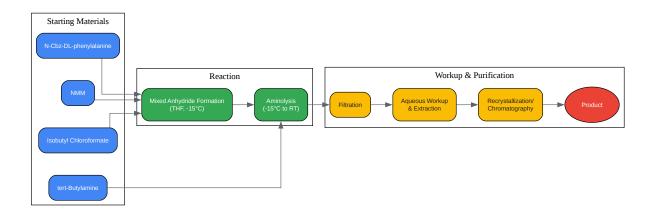




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Caption: Workflow for EDC/HOBt-mediated synthesis.





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Caption: Workflow for the Mixed Anhydride method.

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